5-Galloylquinic acid
Overview
Description
5-Galloylquinic acid is a natural polyphenolic compound found in various plant sources. It belongs to the class of galloylquinic acids (GQAs) . These compounds consist of a quinic acid core esterified to gallic acid moieties. Notably, 5-Galloylquinic acid forms depsidic bonds between gallic acid units in tara gallotannins . Tara polyphenols, including 5-Galloylquinic acid, are structurally related to chlorogenic acids (caffeoylquinic acids), where the quinic acid core is esterified to caffeic acid units .
Molecular Structure Analysis
The molecular structure of 5-Galloylquinic acid consists of a quinic acid core esterified with gallic acid moieties. The specific arrangement of these moieties determines the isomeric forms of 5-Galloylquinic acid. Analytical techniques such as reversed-phase liquid chromatography (RP-LC) and hydrophilic interaction chromatography (HILIC) coupled with ion mobility (IM) high-resolution mass spectrometry (HR-MS) have been instrumental in identifying and characterizing these isomers .
Scientific Research Applications
Summary of the Application
The relative content of gallic acid over 5-galloylquinic acid is used as an index for the baking intensity of oolong teas .
Methods of Application or Experimental Procedures
A series of old oolong teas prepared by baking annually were monitored and compared. The relative content of gallic acid over 5-galloylquinic acid was observed to be subsequently elevated when oolong tea was continually baked at 90, 100, 110, and 120 °C for 8 hours day after day .
Results or Outcomes
The results showed that the relative content of gallic acid over 5-galloylquinic acid was subsequently elevated during this preparatory process. The relative content of gallic acid over 5-galloylquinic acid seems to be a suitable index for the baking intensity of oolong tea in different preparations .
2. Antifungal Activity against Vaginal Candidiasis
Summary of the Application
Galloylquinic acid compounds (GQAs) from Copaifera lucens leaves have potent antifungal activity against vaginal Candida albicans .
Methods of Application or Experimental Procedures
The antifungal susceptibility test was performed against 20 isolates of multidrug-resistant (MDR) C. albicans using agar diffusion and broth microdilution assays .
Results or Outcomes
GQAs exhibited strong antagonistic activity against the test isolates, with inhibition zone diameters ranging from 26 to 38 mm and low MICs (1 to 16 μg/mL) as well as minimum fungicidal concentrations (2 to 32 μg/mL). GQAs effectively inhibited and eradicated about 80% of C. albicans biofilm at 6 μg/mL and 32 μg/mL, respectively .
3. Reactive Oxygen Species (ROS) Scavenger
Summary of the Application
5-Galloylquinic acid is a major scavenger of reactive oxygen species (ROS) in green tea .
Methods of Application or Experimental Procedures
The scavenging activity of 5-Galloylquinic acid against ROS is evaluated by measuring its ability to neutralize these harmful species .
Results or Outcomes
5-Galloylquinic acid has been found to effectively scavenge ROS, thereby contributing to the health benefits associated with green tea consumption .
4. Analysis of Tara Tannins
Summary of the Application
5-Galloylquinic acid is used in the analysis of tara tannins, which are a type of hydrolysable tannin present in the tara plant .
Methods of Application or Experimental Procedures
Reversed-phase liquid chromatography (RP-LC) and hydrophilic interaction chromatography (HILIC) methods hyphenated to diode array detection and ion mobility (IM) high-resolution mass spectrometry (HR-MS) were used for the analysis of gallic acid derivatives and gallotannins in a commercial tara extract .
Results or Outcomes
The analysis identified 45 isomeric gallic acid derivatives and gallotannins. The synergy between IM and UV data was found to provide a simple means to determine the number of depsidic bonds and thus to distinguish between positional isomers .
5. Reactive Oxygen Species (ROS) Scavenger
Summary of the Application
5-Galloylquinic acid is a major scavenger of reactive oxygen species (ROS) in green tea .
Methods of Application or Experimental Procedures
The scavenging activity of 5-Galloylquinic acid against ROS is evaluated by measuring its ability to neutralize these harmful species .
Results or Outcomes
5-Galloylquinic acid has been found to effectively scavenge ROS, thereby contributing to the health benefits associated with green tea consumption .
6. Analysis of Tara Tannins
Summary of the Application
5-Galloylquinic acid is used in the analysis of tara tannins, which are a type of hydrolysable tannin present in the tara plant .
Methods of Application or Experimental Procedures
Reversed-phase liquid chromatography (RP-LC) and hydrophilic interaction chromatography (HILIC) methods hyphenated to diode array detection and ion mobility (IM) high-resolution mass spectrometry (HR-MS) were used for the analysis of gallic acid derivatives and gallotannins in a commercial tara extract .
Results or Outcomes
The analysis identified 45 isomeric gallic acid derivatives and gallotannins. The synergy between IM and UV data was found to provide a simple means to determine the number of depsidic bonds and thus to distinguish between positional isomers .
properties
IUPAC Name |
(1R,3R,4S,5R)-1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPLFHGGZNSKDS-AOGLXQGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314704 | |
Record name | 5-Galloyl quinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Galloylquinic acid | |
CAS RN |
53584-43-3 | |
Record name | 5-Galloyl quinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53584-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Galloyl quinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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